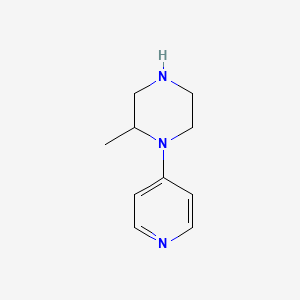

2-Methyl-1-(pyridin-4-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-4-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPSWGUYVEEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Piperazine (B1678402) Ring Construction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry. nih.gov Its synthesis is well-established, with several reliable methods available to chemists. researchgate.netmdpi.com

A primary and versatile strategy involves the cyclization of diamine precursors . nih.govmdpi.com Typically, an N,N'-disubstituted ethylenediamine (B42938) is reacted with a 1,2-dielectrophile, such as a dihaloethane, to form the six-membered ring. Another common approach is the reductive cyclization of dioximes . This method involves the double Michael addition of a primary amine to nitrosoalkenes, followed by a catalytic reduction that forms the piperazine ring, often with good stereoselectivity. nih.govmdpi.comresearchgate.net

Other significant methods include:

Reduction of Pyrazines: The aromatic pyrazine (B50134) ring can be hydrogenated using catalysts like palladium on carbon (Pd/C) or under iridium-catalyzed asymmetric hydrogenation conditions to produce the saturated piperazine core. researchgate.netmdpi.comthieme-connect.com

Dimerization of Aziridines: A [3+3] type dimerization of aziridine (B145994) rings can also yield the piperazine structure. researchgate.netmdpi.com

Ring Expansion/Cleavage: Ring-expansion reactions of imidazolines or ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives provide alternative, albeit more specialized, routes to the piperazine scaffold. researchgate.netmdpi.comrsc.org

Dieckmann Cyclization: This intramolecular condensation can be used to form piperazine-2,5-diones from acyclic precursors, which can then be reduced to the corresponding piperazines. acs.org

Table 1: Comparison of General Piperazine Synthesis Strategies

| Synthetic Strategy | Precursors | Key Transformation | Common Catalysts/Reagents |

|---|---|---|---|

| Diamine Cyclization | N,N'-disubstituted ethylenediamines, 1,2-dihaloethanes | Nucleophilic substitution | Base |

| Reductive Cyclization | Primary amines, nitrosoalkenes | Michael addition, catalytic hydrogenation | Pd/C nih.govresearchgate.net |

| Pyrazine Reduction | Pyrazines | Catalytic hydrogenation | Pd/C, Iridium complexes researchgate.netthieme-connect.com |

| DABCO Ring Opening | DABCO derivatives, nucleophiles | C-N bond cleavage | Alkyl halides, Aryl halides researchgate.netrsc.org |

| Dieckmann Cyclization | Acyclic amide carbamates | Intramolecular condensation | Sodium hydride (NaH) acs.org |

Approaches for Introducing Pyridine (B92270) and Methyl Substituents onto the Piperazine Core

Once the piperazine ring is available, or concurrently with its formation, the pyridine and methyl groups must be installed to yield the target compound.

The pyridine moiety is typically introduced via an N-arylation reaction. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): This is a common method where a piperazine, such as the commercially available 2-methylpiperazine (B152721), reacts with a pyridine ring bearing a good leaving group (e.g., 4-chloropyridine). mdpi.com The reaction is often performed at elevated temperatures, sometimes using the amine itself as the solvent. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming C–N bonds. It couples a piperazine with an aryl halide (like a halopyridine) and has become a key tool in drug synthesis for creating N-aryl piperazines. nih.govresearchgate.netyoutube.com The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for reaction success. researchgate.netrsc.org

The methyl substituent at the C2 position can be incorporated using several approaches:

Starting with a Substituted Precursor: The most direct route is to begin the synthesis with a commercially available C-substituted piperazine, such as 2-methylpiperazine, and then perform the N-arylation step. mdpi.com

De Novo Synthesis: Building the piperazine ring from precursors that already contain the methyl group, such as derivatives of 1,2-diaminopropane, ensures the methyl group is in the correct position. nih.gov

Direct Functionalization: Modern methods involving direct C-H functionalization are emerging. mdpi.com For example, the Stannyl (B1234572) Amine Protocol (SnAP) allows for the synthesis of C2-functionalized piperazines by reacting aldehydes with stannyl amine reagents. mdpi.comencyclopedia.pub

Stereoselective and Asymmetric Synthesis of Chiral Piperazines and Related Intermediates

The C2 position of 2-Methyl-1-(pyridin-4-yl)piperazine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral drugs often resides in a single enantiomer, methods to control stereochemistry are critical. rsc.org

Resolution is a classical approach to separate a racemic mixture (a 1:1 mixture of both enantiomers).

Diastereomeric Salt Formation: This technique involves reacting the racemic piperazine with a single enantiomer of a chiral acid, such as di-p-tolyltartaric acid. nih.gov The resulting diastereomeric salts have different physical properties (like solubility), allowing them to be separated by fractional crystallization. The chiral resolving agent is then removed to yield the pure enantiomer. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly.

This strategy utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov

Amino Acids: Optically pure amino acids like L-alanine are excellent precursors. nih.govnih.gov For instance, L-alanine can be converted into a chiral 1,2-diamine, which is then cyclized to form (S)-2-methylpiperazine derivatives, preserving the stereochemistry from the starting material. nih.gov This approach has been used to create a variety of enantiopure 3-, 5-, and 6-substituted piperazine-2-acetic acid esters. nih.gov

Asymmetric catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: The hydrogenation of prochiral pyrazine derivatives is a powerful method. rsc.orgdicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high enantioselectivity, which are then readily converted to the corresponding chiral piperazines. rsc.orgdicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazinium salts, activated by alkyl halides, provides direct access to a wide range of chiral piperazines with excellent enantiomeric excess (ee). thieme-connect.comresearchgate.net

Table 2: Examples of Asymmetric Hydrogenation for Chiral Piperazine Synthesis

| Substrate Type | Catalyst System | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pyrazin-2-ols | Pd(OCOCF₃)₂ / (R)-TolBINAP | Chiral Piperazin-2-ones | Up to 90% | dicp.ac.cn |

| 3-Substituted Pyrazinium Salts | Iridium / JosiPhos-type ligand | Chiral Piperazines | Up to 92% | researchgate.net |

| Tosylamido-Substituted Pyrazines | Iridium / Chiral Diphosphine | Chiral Tetrahydropyrazines | High | thieme-connect.com |

These methods involve adding an alkyl group to a molecule in a way that preferentially creates one stereoisomer.

Alkylation of Chiral Precursors: The alkylation of a chiral piperazinone enolate can proceed with high stereoselectivity. benjamin-bouvier.fr Computational studies have shown that the enantiofacial discrimination is controlled by a subtle balance between steric hindrance and the conformation of the piperazine ring, favoring an exo attack of the electrophile. benjamin-bouvier.fr

Asymmetric Lithiation-Substitution: Direct C-H functionalization of an N-Boc protected piperazine can be achieved using asymmetric lithiation with reagents like s-BuLi and a chiral ligand such as (-)-sparteine. mdpi.comacs.org This generates a configurationally defined lithiated intermediate that can be trapped with an electrophile to create an enantiopure α-substituted piperazine. acs.org

Decarboxylative Allylic Alkylation: A palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-one (B30754) derivatives allows for the synthesis of highly enantioenriched products, which can be reduced to the corresponding chiral piperazines. nih.govrsc.org

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile building block in medicinal chemistry, primarily due to the presence of a secondary amine in the piperazine ring. This nitrogen atom provides a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The principal strategies for functionalization focus on N-alkylation, N-acylation, and N-arylation reactions at this secondary amine position.

N-Alkylation:

The introduction of alkyl groups to the secondary amine of the piperazine ring is a fundamental derivatization strategy. This can be achieved through several established methods, including nucleophilic substitution reactions with alkyl halides or reductive amination. mdpi.com For instance, reacting the scaffold with various alkyl halides or sulfonates under basic conditions leads to the corresponding N-alkylated products. mdpi.com

Reductive amination offers another powerful route. This two-step, one-pot process typically involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated piperazine. This method is particularly useful for introducing a wide range of substituted alkyl groups. mdpi.com

N-Acylation and N-Sulfonylation:

Acyl groups can be readily introduced by reacting the piperazine nitrogen with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For example, the reaction of a piperazine derivative with succinic anhydride (B1165640) can introduce a butanoic acid moiety. researchgate.net Similarly, reaction with isocyanates can form urea (B33335) linkages, a common functional group in pharmacologically active molecules. mdpi.com Sulfonylation follows a similar pathway, employing sulfonyl chlorides to yield sulfonamides.

N-Arylation:

The formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic or heteroaromatic ring is a key transformation in the synthesis of many biologically active compounds. mdpi.com Several modern cross-coupling methodologies are employed for this purpose:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming N-aryl bonds, even with sterically hindered or electron-rich/poor aryl halides and sulfonates. mdpi.com

Ullmann Condensation: A copper-catalyzed reaction that serves as an alternative method for N-arylation, particularly with activated aryl halides. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring to be introduced is highly electron-deficient, for instance, due to the presence of strong electron-withdrawing groups like a nitro group. The reaction of a piperazine with an electron-deficient chloro- or fluoro-substituted (hetero)arene proceeds via this mechanism, often by heating in a suitable solvent. mdpi.comnih.gov

Derivatization for Analytical Purposes:

Chemical derivatization is also employed to facilitate the detection and quantification of piperazine-containing compounds in analytical settings. For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, enabling detection at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net

The following table summarizes common derivatization reactions applicable to the this compound scaffold based on established piperazine chemistry.

Interactive Data Table: Derivatization Reactions of the Piperazine Scaffold

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Purpose |

| N-Alkylation | Alkyl halide, Base | N-Alkyl | SAR exploration, property modulation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl | Introduction of diverse alkyl groups |

| N-Acylation | Acid chloride/anhydride, Base | N-Acyl (Amide) | SAR exploration, bioisosteric replacement |

| Carboxylic Acid Coupling | Carboxylic acid, Coupling Agent (e.g., EDC, HOAt) nih.gov | N-Acyl (Amide) | Peptide synthesis, complex molecule assembly nih.gov |

| Urea Formation | Isocyanate | N-Carbamoyl (Urea) | Introduction of hydrogen-bond donors/acceptors |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl | Core structure modification |

| N-Arylation (SNAr) | Electron-deficient Aryl Halide, Heat | N-Aryl | Core structure modification |

| Analytical Derivatization | 4-chloro-7-nitrobenzofuran (NBD-Cl) jocpr.com | N-nitrobenzofuranyl | Enhanced UV detection for analysis jocpr.com |

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Structural Features Governing Receptor Binding Affinity

The binding affinity of 1-arylpiperazine derivatives to various receptors is a complex interplay of their structural and electronic properties. For compounds centered around a piperazine (B1678402) core, key determinants of affinity include the nature of the aryl group, the substitution pattern on the piperazine ring, and the presence and nature of substituents on the second piperazine nitrogen.

In the case of arylpiperazines, the protonatable nitrogen atom of the piperazine ring is often crucial for forming an ionic bond with acidic residues, such as aspartate, within the binding sites of G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. The aromatic ring, in this instance a pyridine (B92270) ring, typically engages in hydrophobic and aromatic-aromatic (π-π or cation-π) interactions with corresponding hydrophobic pockets and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.

Impact of Substituent Modifications on Biological Activity and Potency

The potency and biological activity of a parent compound can be significantly modulated by the introduction, removal, or modification of various substituents. For 2-Methyl-1-(pyridin-4-yl)piperazine, the key points of modification are the methyl group, the pyridine ring's position and substitution, and the potential for N-alkylation.

Analysis of Methyl Group Contributions

The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center and can have several profound effects on the molecule's interaction with a biological target. The presence of this small alkyl group can influence the compound's conformational preferences, lipophilicity, and steric profile.

Studies on related 2-substituted piperazines have shown that such substitution can lock the piperazine ring into a preferred conformation, which can be critical for optimal receptor engagement. Specifically, an axial orientation of the substituent at the 2-position may be favored, which in turn dictates the spatial relationship between the two nitrogen atoms of the piperazine ring and the appended aryl group. This fixed orientation can pre-organize the molecule for a more favorable binding to the receptor, potentially increasing potency.

Furthermore, the methyl group can contribute to binding through hydrophobic interactions with non-polar regions of the receptor's binding pocket. The stereochemistry of the methyl group is also a critical factor, as enantiomers may exhibit different binding affinities and functional activities due to the specific three-dimensional arrangement of atoms in the chiral center.

Influence of Pyridine Ring Position and Substitution

SAR studies on various arylpiperazines have demonstrated that the position of the heteroatom in the aromatic ring is a key determinant of affinity and selectivity for different receptors. For instance, in a series of pyridinylpiperazine analogs, the position of the pyridine nitrogen was shown to be critical for affinity at certain serotonin receptor subtypes. Shifting the nitrogen from the 4-position to the 2- or 3-position would alter the geometry of potential hydrogen bonds and other electrostatic interactions with the receptor, likely leading to a different binding profile.

Effects of N-Alkylation and Bulkier Groups on Target Interaction

N-alkylation of the second nitrogen atom of the piperazine ring (N4) is a common strategy to modulate the pharmacological properties of 1-arylpiperazines. The nature of the N-alkyl substituent can profoundly impact binding affinity, selectivity, and functional activity (agonist vs. antagonist).

Introducing small alkyl groups, such as a methyl or ethyl group, can increase lipophilicity and may lead to additional hydrophobic interactions within the binding pocket. As the size of the alkyl chain increases, a "length-activity" relationship is often observed, where an optimal chain length leads to maximal potency.

The introduction of bulkier groups, such as benzyl (B1604629) or substituted phenylalkyl moieties, can lead to interactions with accessory binding pockets or extended regions of the primary binding site. This can significantly enhance affinity and, in some cases, confer selectivity for a particular receptor subtype. For example, in a series of benzylpiperazine derivatives, specific substitutions on the benzyl ring were found to be critical for high affinity at sigma-1 receptors. The presence of a bulkier group can also introduce additional steric constraints, which may either be favorable or detrimental to binding, depending on the topography of the receptor.

Comparative SAR Studies Across Piperazine and Piperidine (B6355638) Core Structures

The replacement of the piperazine core with a piperidine ring is a common medicinal chemistry tactic to probe the importance of the second nitrogen atom and to alter the physicochemical properties of a molecule. Comparative studies between analogous piperazine and piperidine derivatives have revealed significant differences in their biological profiles.

Generally, piperidine analogs are more lipophilic than their piperazine counterparts. The absence of the second nitrogen atom in the piperidine ring eliminates a potential hydrogen bond donor/acceptor site and a center of protonation. This can have a profound effect on receptor binding.

For instance, in studies comparing piperazine and piperidine derivatives targeting sigma receptors, the piperidine-containing compounds often exhibit higher affinity for the σ1 receptor. nih.gov This suggests that for this particular target, the second nitrogen of the piperazine ring may be detrimental to binding, possibly due to unfavorable steric or electronic interactions. Conversely, for other receptors, the basic nitrogen at the N4 position of the piperazine ring may be essential for a key interaction, and its removal would lead to a significant loss of potency.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, which can adopt multiple conformations, understanding the preferred conformation in solution and, more importantly, the bioactive conformation when bound to its receptor, is key to understanding its efficacy.

The piperazine ring typically exists in a chair conformation. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Studies on related 2-substituted piperazines have indicated a preference for the axial conformation. nih.gov This axial preference is significant because it dictates the spatial orientation of the other parts of the molecule.

When the methyl group is in the axial position, it influences the relative orientation of the 1-pyridin-4-yl group and the N4-position of the piperazine ring. This specific arrangement of the basic nitrogen of the piperazine and the pyridyl nitrogen has been suggested to mimic the key pharmacophoric elements of other neurologically active compounds, such as nicotine. nih.gov This pre-organized, lower-energy conformation may be closer to the bioactive conformation required for binding to certain receptors, thus leading to higher efficacy. Molecular modeling studies have supported this hypothesis, showing that the R-enantiomer of such compounds can dock favorably into receptors like the α7 nicotinic acetylcholine (B1216132) receptor, with the key nitrogen atoms superimposing well with those of high-affinity ligands. nih.gov

Therefore, the conformational bias introduced by the 2-methyl group is not merely a steric effect but a critical factor that can enhance biological efficacy by reducing the entropic penalty of binding and presenting the key pharmacophoric elements in a more favorable orientation for receptor interaction.

Pharmacological and Biological Activity Profiling in Preclinical Research

Ligand-Receptor Interactions and Functional Modulation

The interaction of 2-Methyl-1-(pyridin-4-yl)piperazine and its analogs with various G protein-coupled receptors (GPCRs) has been a subject of investigation, revealing a multi-target affinity profile.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT7, 5-HT1A)

While direct binding data for this compound is limited, studies on closely related analogs suggest significant interaction with serotonin receptors. Research into a series of indanone-pyridinylpiperazine derivatives has identified compounds with high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov For instance, a related compound, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, demonstrated a high binding affinity for the 5-HT1A receptor (Kᵢ = 0.74 nM) and the 5-HT7 receptor (Kᵢ = 8.4 nM). nih.gov This particular analog acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov Furthermore, other complex piperazine (B1678402) derivatives have been explored for their potent 5-HT1A receptor activity. bohrium.com For example, a series of coumarin-piperazine hybrids showed excellent affinity for 5-HT1A receptors, with Kᵢ values as low as 0.57 nM. bohrium.com The structurally similar compound 1-(2-Pyrimidinyl)piperazine acts as a partial agonist at the 5-HT1A receptor.

Dopamine (B1211576) Receptor Agonism and Antagonism (e.g., D2/3, D4)

The dopaminergic system is another key target for pyridylpiperazine compounds. Studies on the aforementioned indanone-pyridinylpiperazine series indicated a generally poor affinity for the dopamine D2 receptor but moderate affinity for the D4 receptor, with Kᵢ values typically ranging between 10 nM and 100 nM. nih.gov This suggests that while the scaffold can interact with dopamine receptors, it may not be a primary high-affinity target. This is supported by findings that show some complex piperazine-based molecules, like Flibanserin, bind to the D4 receptor, albeit as very weak partial agonists. bohrium.com

Histamine (B1213489) Receptor Antagonism (e.g., H1, H3, H4)

The histamine receptor family, particularly the H3 receptor, has been identified as a target for piperazine-containing compounds. The H3 receptor, primarily expressed in the central nervous system, modulates the release of various neurotransmitters. acs.org Derivatives featuring a 4-(pyridin-4-yl)piperazin-1-yl core structure have been shown to possess an affinity for the histamine H3 receptor. In contrast, a piperazine derivative containing a pyrazine-2-yl group showed a lack of activity at the H3 receptor, highlighting the importance of the pyridine (B92270) moiety for this interaction. acs.org Currently, specific binding data for this compound at H1 and H4 receptors is not available in the reviewed literature, though combined H1 and H4 receptor antagonism has been explored as a therapeutic strategy for inflammatory conditions. nih.gov

Sigma Receptor Affinity and Selectivity (e.g., Sigma-1, Sigma-2)

Significant research has focused on the interaction of pyridylpiperazines with sigma receptors, which are unique chaperone proteins in the endoplasmic reticulum. nih.gov Binding affinity studies reveal that the position of the nitrogen atom in the pyridine ring is a critical determinant of selectivity between the two sigma receptor subtypes, σ1 and σ2. nih.govnih.gov Specifically, compounds with a (4-pyridyl)piperazine structure, the core of the subject compound, demonstrate a preferential affinity for σ1 receptors. nih.govnih.gov In contrast, (2-pyridyl)piperazines tend to favor σ2 receptors. nih.gov

While data for the exact 2-methyl substituted compound is not specified, binding affinities for very close analogs have been determined.

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 1-(2-Phenylethyl)-4-(4-pyridyl)piperazine | 168 ± 21 | 1055 ± 147 | 6.28 |

| 1-(3-Phenylpropyl)-4-(4-pyridyl)piperazine | 165 ± 11 | 1175 ± 100 | 7.12 |

Opioid Receptor Binding Profiles (e.g., Mu, Delta)

While sigma receptors were initially misidentified as a subtype of opioid receptors, they are now understood to be a distinct class. nih.gov Preclinical data on related compounds suggest that pyridylpiperazines generally exhibit low affinity for opioid receptors. Studies on N-(2-pyridyl)piperazines, an isomeric form of the core structure, found that they have a low affinity for opioid receptors, indicating that this is likely not a primary target for this class of compounds. nih.gov

Enzyme Inhibition and Modulation Studies

In addition to receptor binding, pyridylpiperazine derivatives have been investigated for their ability to inhibit various enzymes.

A significant body of research has identified pyridylpiperazine derivatives as potent inhibitors of urease. bohrium.comnih.govnih.govfrontiersin.orgnih.gov Urease is a nickel-dependent enzyme crucial for the survival of certain pathogens, such as Helicobacter pylori, in acidic environments. bohrium.comnih.gov Inhibition of this enzyme is a therapeutic strategy for managing infections caused by these pathogens. frontiersin.org Numerous studies have synthesized and tested various pyridylpiperazine hybrids, demonstrating their efficacy as urease inhibitors, with many derivatives showing significantly greater potency than the standard inhibitor, thiourea. nih.govfrontiersin.org

Furthermore, the related scaffold 1-(2-pyrimidin-2-yl)piperazine has been used to develop selective inhibitors of monoamine oxidase A (MAO-A), an important enzyme in the metabolism of neurotransmitters. researchgate.net This suggests that pyridylpiperazines may also have the potential for MAO inhibition.

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Reference Compound | Reference Activity (IC₅₀) |

|---|---|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | Urease | 2.0 ± 0.73 µM | Thiourea | 23.2 ± 11.0 µM |

| 1-(3-nitropyridin-2-yl)piperazine derivative (7e) | Urease | 2.24 ± 1.63 µM | Thiourea | 23.2 ± 11.0 µM |

| Pyridylpiperazine-carbodithioate (5j) | Urease | 5.16 ± 2.68 µM | Thiourea | 23.00 ± 0.03 µM |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | MAO-A | 23.10 µM | - | - |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-established target in the management of type 2 diabetes. Its inhibition prevents the breakdown of incretin (B1656795) hormones, such as GLP-1 and GIP, which in turn enhances insulin (B600854) secretion and helps regulate blood glucose levels. The piperazine nucleus is a common structural motif in many DPP-4 inhibitors.

Research into piperazine-derived compounds has shown their potential as DPP-4 inhibitors. For instance, a series of novel piperazine-derived conformationally constrained compounds were designed and evaluated for their in vitro DPP-IV inhibitory activities. From this series, the compound 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potent DPP-IV inhibitor. While direct inhibitory data for this compound on DPP-4 is not extensively detailed in the provided research, the broader class of piperazine derivatives, particularly those with aryl substitutions, has demonstrated significant activity. Studies have highlighted that modifications on the piperazine ring, such as the addition of heterocyclic substituents like pyrrolidine (B122466) or thiazolidine, can influence inhibitory potency.

Table 1: DPP-IV Inhibitory Activity of Selected Piperazine Derivatives This table presents data for related piperazine compounds to illustrate the activity of the general class, as specific data for this compound was not available in the search results.

| Compound | % Inhibition (at 10 µM) | Reference Compound |

| 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) | 80.4% | P32/98 |

| 1-(2-(4-(2-Methyl-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2c) | 44.0% | P32/98 |

| 1-(2-(4-(4-Quinolyl)piperazin-1-yl)acetyl)thiazolidine (3b) | 72.9% | P32/98 |

| 1-(2-(4-(4-Quinolyl)piperazin-1-yl)acetyl)piperidine (4c) | 75.4% | P32/98 |

Source: Compiled from data in referenced research documents.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease and depression. Research has been conducted on various synthetic compounds for their MAO inhibitory potential.

Derivatives of piperazine have been synthesized and evaluated as MAO inhibitors. For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were screened for their ability to inhibit both MAO-A and MAO-B. Within this series, specific compounds showed selective inhibition of MAO-A. Similarly, another study on pyridazinobenzylpiperidine derivatives found that most compounds exhibited a higher inhibition of MAO-B than MAO-A. While these studies establish the potential of the broader piperazine and pyridine-containing chemical space, specific IC50 values for this compound were not detailed in the provided results. One compound, MAO-IN-1, is noted as a potent MAO-B inhibitor with an IC50 of 20 nM.

Kinase Inhibition (e.g., EGFR, CDK, p38 MAPK)

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently targeted in cancer therapy. The piperazine ring is a structural component of numerous approved anticancer drugs that function as kinase inhibitors, including imatinib (B729) and dasatinib.

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) inhibitors are critical in treating certain types of non-small cell lung cancer. Research has led to the discovery of potent EGFR inhibitors based on different chemical scaffolds. While specific data on this compound is not available, related structures containing pyridine and piperidine (B6355638)/piperazine moieties have been developed as irreversible EGFR mutant kinase inhibitors.

p38 MAPK Inhibition: The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and inflammation and are a target for various diseases. A study on benzimidazole (B57391) derivatives linked to 4-arylpiperazinyl moieties showed that a compound with a 4-chlorophenoxy substitution on the pyridyl moiety effectively inhibited p38α with an IC50 of 17μM. This highlights the potential of pyridine-piperazine structures in designing p38 MAPK inhibitors.

Reverse Transcriptase Inhibition (e.g., HIV-1 NNRTIs)

HIV-1 reverse transcriptase (RT) is a primary target for antiretroviral drugs. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the enzyme. The piperazine scaffold has been integral to the development of NNRTIs like Delavirdine. The flexibility of the piperazine structure is considered important for its pharmacological properties. New series of piperazine-derived compounds are continually being synthesized and evaluated as HIV-1 RT inhibitors. For instance, one study identified a piperazine-derived compound, 9k, which exhibited anti-HIV activity with an IC50 value of 13.18 ± 1.62 µg/ml in a TZM-bl cell line.

Carbonic Anhydrase and NKCCl Modulation

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, including in cancer and glaucoma. The primary chemical class for CA inhibitors is the sulfonamides. Research has explored pyridine-3-sulfonamide (B1584339) derivatives, where substitutions at the 4-position of the pyridine ring influence inhibitory activity against various CA isoforms. For example, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives showed good inhibitory efficacy against the tumor-associated hCA IX isoform. Another study synthesized 4-substituted pyridine-3-sulfonamides using click chemistry, demonstrating that the pyridine ring's electron-withdrawing nature enhances the acidity of the sulfonamide group, which is crucial for binding to the zinc ion in the enzyme's active site. Information specifically linking this compound to NKCCl modulation was not found in the provided search results.

Evaluation of Biological Effects in Cellular Assays and In Vitro Models

The therapeutic potential of a compound is further elucidated by examining its effects in cellular-based assays, which can reveal activities such as anti-proliferative and cytotoxic effects.

Anti-proliferative and Cytotoxic Activity (e.g., against cancer cell lines)

The piperazine heterocycle is a key component in a wide array of anticancer agents. Its derivatives have been extensively studied for their ability to inhibit the growth of and kill cancer cells.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. Several compounds in this series demonstrated good activity against most of the tested cell lines. Similarly, novel 7-(1,4-diazepan)-substitutedoxazolo[4,5-d]pyrimidines, which are structurally related through their heterocyclic nature, showed significant growth inhibitory, cytostatic, and cytotoxic activities against a panel of cancer cell lines. Furthermore, a study of aminated quinolinequinones linked to piperazine analogs found that several of these compounds were potent inhibitors of cancer cell growth across multiple cell lines.

Antimicrobial and Antitubercular Efficacy

The piperazine nucleus is a recognized pharmacophore in the development of antimicrobial and antitubercular agents. nih.govnih.gov Research into various piperazine-containing compounds has demonstrated their potential to inhibit the growth of a range of microorganisms, including bacteria and fungi. nih.govnih.govnih.gov

In the context of antitubercular activity, a number of 1,4-diarylpiperazines and their analogues have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. researchgate.net A study focused on novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also highlighted the potential of the piperazine-pyridine scaffold in developing new antitubercular agents. frontiersin.org While these studies did not specifically investigate this compound, they underscore the therapeutic potential of this chemical class. For instance, certain synthesized derivatives in the latter study exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values in the low micromolar range. frontiersin.org

The antimicrobial mechanism of some piperazine-based polymers involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov

Table 1: Illustrative Antimicrobial and Antitubercular Activities of Related Piperazine Derivatives This table presents data from studies on compounds structurally related to this compound and is for illustrative purposes.

| Compound Class/Derivative | Target Organism | Activity Metric | Result | Reference |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | IC50 | 1.35 to 2.18 µM for active compounds | frontiersin.org |

| 1,4-diarylpiperazine analogues | Mycobacterium tuberculosis H37Rv | In vitro assay | Potent activity observed for amidine group | researchgate.net |

| Piperazine-based polymer (PE) | E. coli and S. aureus | Comparison to standard | Significant antimicrobial activity | nih.gov |

Anti-inflammatory Response Pathways

Derivatives of piperazine have been investigated for their anti-inflammatory properties in various preclinical models. These studies suggest that compounds containing the piperazine moiety can modulate inflammatory pathways.

One study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), a piperazine derivative, demonstrated its ability to reduce edema formation in a carrageenan-induced paw edema model in mice. The anti-inflammatory effect was associated with a reduction in cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the pleural exudate. Similarly, other N-phenyl piperazine derivatives have shown dose-dependent anti-inflammatory responses in in vitro assays.

The anti-inflammatory potential of the pyridine nucleus is also well-documented, with many synthetic anti-inflammatory drugs containing this structural unit. The combination of piperazine and pyridine moieties in a single molecule, therefore, represents a promising strategy for the development of new anti-inflammatory agents.

Table 2: Preclinical Anti-inflammatory Activity of Related Piperazine Derivatives This table presents data from studies on compounds structurally related to this compound and is for illustrative purposes.

| Compound/Derivative | Animal Model/Assay | Key Findings | Reference |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema (mice) | Reduced edema formation, cell migration, MPO activity, TNF-α, and IL-1β levels. | |

| N-Phenyl piperazine derivatives (P6, P7, P22) | In vitro anti-inflammatory assay | Dose-dependent anti-inflammatory response. | |

| Piperazine derivatives with 1,4-benzodioxan moiety | Xylene-induced ear swelling (mice) | Significant anti-inflammatory activities. |

Mechanistic Insights from Preclinical Animal Models

Assessment of Antipsychotic-like Activity

The antipsychotic potential of arylpiperazine derivatives has been explored in various rodent models. These models often assess a compound's ability to counteract the behavioral effects of psychotomimetic drugs. A series of 3-substituted 2-pyridinyl-1-piperazine derivatives were evaluated for their potential antipsychotic activity, where their ability to block apomorphine-induced stereotypy was assessed. The findings suggested that the biological profile was dependent on the electronic and lipophilic characteristics of the substituent on the pyridine ring. One compound from this series, when evaluated in a monkey model of amphetamine psychosis, showed promise as an atypical antipsychotic agent. While these studies provide a basis for the antipsychotic potential of the pyridinylpiperazine scaffold, specific data on this compound is not available.

Investigation of Antidepressant-like Effects

Arylpiperazine derivatives have been a significant focus of research for novel antidepressant drugs. Preclinical studies often utilize models such as the forced swim test (FST) and tail suspension test (TST) in mice to evaluate antidepressant-like activity.

One study on novel arylpiperazine derivatives with isonicotinic and picolinic nuclei demonstrated antidepressant activity in both the FST and TST. The mechanism of action for these compounds appeared to involve the serotonergic system, particularly the 5-HT1A receptors. Another investigation into (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a 5-HT3 receptor antagonist, also showed antidepressant-like effects in rodent models. Furthermore, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent serotonin reuptake inhibition, a key mechanism of many antidepressant drugs.

Table 3: Antidepressant-like Activity of Related Piperazine Derivatives in Preclinical Models This table presents data from studies on compounds structurally related to this compound and is for illustrative purposes.

| Compound Class/Derivative | Animal Model | Key Findings | Reference |

| Arylpiperazine derivatives with isonicotinic and picolinic nuclei | Forced Swim Test & Tail Suspension Test (mice) | Demonstrated antidepressant-like activity, likely mediated by the serotonergic system. | |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone | Forced Swim Test (mice) & Olfactory Bulbectomy (rats) | Exhibited antidepressant-like effects. | |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Rat Forced Swimming Test | Reduced immobility times. |

Characterization of Antinociceptive Properties

The antinociceptive, or pain-reducing, properties of piperazine derivatives have been evaluated in various animal models of pain. A study on piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists revealed promising antinociceptive activity in vivo. It was noted that derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core had a different affinity profile compared to their piperidine counterparts.

In another study, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to decrease the number of writhings in the acetic acid-induced writhing test and reduce paw licking time in the formalin test in mice, indicating both central and peripheral analgesic effects. Similarly, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) showed significant antinociceptive properties in the formalin model and in a model of neuropathic pain in mice.

Diuretic Activity Assessment

There is a lack of specific preclinical data on the diuretic activity of this compound or its close structural analogues in the available scientific literature. While some studies have reported on the diuretic activity of other classes of heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives and 4-anilino derivatives of 2-methylthiopyrido[2,3-d]pyrimidines, these are not structurally analogous to the compound of interest. Therefore, no definitive statements can be made regarding the diuretic potential of this compound based on current evidence.

Anticonvulsant Activity

Preclinical research into the anticonvulsant properties of new chemical entities is a critical step in the development of novel therapies for epilepsy. This process typically involves a battery of standardized in vivo and in vitro screening tests designed to identify compounds with the potential to prevent or reduce the severity of seizures. While a number of piperazine and pyridine derivatives have been investigated for their anticonvulsant effects, a review of the available scientific literature from the conducted search reveals no specific preclinical data on the anticonvulsant activity of this compound.

The standard preclinical evaluation of anticonvulsant activity, as outlined by programs such as the Anticonvulsant Screening Program (ASP) under the purview of the National Institute of Neurological Disorders and Stroke (NINDS), involves a tiered approach. nih.gov Initial screening is often conducted in rodent models using tests like the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govresearchgate.netnih.govnih.gov The MES test is considered a model of generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread. nih.gov The scPTZ test, on the other hand, is a model for myoclonic and absence seizures and helps in the identification of compounds that can raise the seizure threshold. nih.gov

Compounds that show promise in these initial screens may then undergo further characterization to determine their potency and neurotoxicity. researchgate.netnih.gov This can involve determining the median effective dose (ED50) in various seizure models and assessing for motor impairment using tests like the rotarod test. nih.govmdpi.com

Despite the exploration of various pyridinylpiperazine analogs in the search for new anticonvulsant agents, specific research detailing the evaluation of this compound in these or other preclinical models of anticonvulsant activity was not identified in the search results. ptfarm.plnih.govnih.gov Therefore, no data tables or detailed research findings on its specific anticonvulsant profile can be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking studies are pivotal in predicting how a ligand (a small molecule) might bind to a protein target. For derivatives of piperazine (B1678402) and pyridine (B92270), these studies have been instrumental in drug discovery efforts.

Prediction of Binding Modes and Affinities

While no specific binding affinity data for 2-Methyl-1-(pyridin-4-yl)piperazine has been found, studies on similar molecules highlight common binding patterns. For instance, in a study of piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R), the piperidine nitrogen atom was identified as a key feature for interaction. nih.gov The binding affinities of these compounds were found to be in the nanomolar range, with the most potent ligand exhibiting a Ki value of 3.2 nM. nih.gov Another study on piperazin-1-ylpyridazine derivatives as dCTPase inhibitors showed binding affinities (Glide Gscore) ranging from -2.211 to -4.649. indexcopernicus.com

Analysis of Key Residue Interactions (e.g., hydrogen bonding, hydrophobic contacts)

In docking studies of related piperazine compounds, key interactions with amino acid residues of target proteins have been elucidated. For example, some piperidine/piperazine derivatives form bidentate salt bridge interactions with Glu172 and Asp126 residues in the S1R binding site. nih.gov Hydrogen bonding with Glu172 and π-cation interactions with Phe107 have also been observed. nih.gov In the case of piperazin-1-ylpyridazine derivatives, hydrogen bonds with residues such as Gln82 and Glu78, and π-π stacking interactions with Arg109 were noted. indexcopernicus.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Although no specific QSAR models for this compound were found, research on related structures provides some insights. A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as histamine (B1213489) H4 receptor ligands identified that descriptors related to the molecule's shape (path/walk 4-Randic shape index), and electronic properties (topological charges) were important for binding affinity. nih.gov Another study on a series of piperazine derivatives as mTORC1 inhibitors developed QSAR models with good predictive power (R² of 0.74 and 0.78 for MLR and MNLR models, respectively). mdpi.com These models highlighted the significance of electronic and physicochemical parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and molar refractivity (MR). mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

MD simulations provide a dynamic view of a ligand-protein complex, assessing its stability over time.

While no MD simulation studies were found specifically for this compound, research on related compounds demonstrates the utility of this technique. For example, MD simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors showed that the protein-ligand complexes were stable over a 50 ns simulation, with RMSD fluctuations for the protein between 1.0–4.5 Å and for the ligands between 0–3.0 Å. nih.gov Such studies are crucial for validating docking poses and understanding the dynamic nature of ligand-receptor interactions. nih.govnih.govnih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity (e.g., DFT Studies)

Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules.

No specific DFT studies for this compound were identified. However, DFT calculations have been performed on related piperidine derivatives. For instance, in a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT was used to optimize the molecular geometry and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's stability and reactivity. nih.gov

In Silico Prediction of ADMET-related Properties (beyond specific exclusions)

In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.

Specific ADMET predictions for this compound are not available. However, for a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, ADME properties were predicted using the SwissADME online tool. nih.gov In another study on novel piperazine derivatives, ADMET studies were performed on the most active compounds, showing good pharmacokinetic properties. nih.gov These types of predictions are essential in the early stages of drug development to assess the drug-likeness of a compound. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy for Structural Confirmation and Molecular Interactions (e.g., FT-IR, FT-Raman, SERS)

FT-IR and FT-Raman Spectroscopy:

A comprehensive analysis of the vibrational spectra of piperazine (B1678402) and pyridine (B92270) derivatives provides a basis for understanding the spectral features of 2-Methyl-1-(pyridin-4-yl)piperazine. For the related compound 1-(pyridin-4-yl)piperazine (PyPi), FT-IR and FT-Raman spectroscopy have been used to carry out a complete vibrational spectral analysis. nih.gov In studies of other piperazine derivatives, such as 1-(4-Chlorophenyl) piperazine, the N-H stretching vibrations are typically observed in the range of 3500-3250 cm⁻¹. dergipark.org.tr Aromatic C-H stretching bands generally appear as weak bands in the IR spectrum. dergipark.org.tr For 2-methylpyridine (B31789) 1-oxide, a detailed interpretation of the infrared and Raman spectra has been reported, providing insights into the vibrational modes of the substituted pyridine ring. nih.gov

Surface-Enhanced Raman Scattering (SERS):

SERS is a powerful technique for enhancing the Raman signal of molecules adsorbed on metallic nanostructures. This method has proven effective in detecting and studying piperazine-containing compounds. For instance, SERS has been utilized to investigate the adsorption of 1,4-bis(2-aminoethyl)piperazine functionalized graphene oxide on carbon steel surfaces. nih.gov The appearance of characteristic Raman bands in the SERS spectrum confirms the adsorption of the inhibitor molecules on the surface. nih.gov The enhancement of the Raman signal in SERS allows for the detection of molecules at very low concentrations. nih.gov Theoretical calculations using Density Functional Theory (DFT) can be employed to predict and interpret the SERS spectra of related molecules, such as olanzapine, which contains a methylpiperazinyl group. researchgate.net

A representative table of expected vibrational frequencies for key functional groups in this compound, based on data from related compounds, is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H (piperazine) | Stretching | 3250-3500 | dergipark.org.tr |

| C-H (aromatic) | Stretching | ~3100 | dergipark.org.tr |

| C-H (aliphatic) | Stretching | 2800-3000 | lew.ro |

| C=N, C=C (pyridine) | Stretching | 1400-1600 | nih.gov |

| C-N (piperazine) | Stretching | 1310-1385 | researchgate.net |

| C-H | Bending | ~1450 | lew.ro |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed mapping of the carbon and proton framework of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For the parent 1-(pyridin-4-yl)piperazine, the proton signals of the piperazine ring are typically observed as multiplets. In the case of 2-methylpiperazine (B152721), distinct signals are expected for the methyl group protons and the non-equivalent protons of the piperazine ring. chemicalbook.com The chemical shifts of the pyridine ring protons will be influenced by the substitution pattern. For instance, in 1-(2-pyridyl)piperazine, the pyridine proton signals appear in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine and piperazine rings, as well as the methyl group, provide crucial structural information. The gauge-independent atomic orbital (GIAO) method is often used in computational chemistry to calculate the ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation. researchgate.net The chemical shift range in ¹³C NMR is significantly wider than in ¹H NMR, allowing for better resolution of signals from chemically similar carbon atoms. slideshare.net

A table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| Pyridine C-H | 7.0-8.5 | 107-150 | chemicalbook.comnih.gov |

| Piperazine CH, CH₂ | 2.5-3.5 | 40-60 | chemicalbook.comresearchgate.net |

| Methyl CH₃ | ~1.0 | ~15-20 | chemicalbook.com |

Mass Spectrometry Techniques (e.g., HR-MS, ESI-MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight and to study the fragmentation patterns of the molecule, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HR-MS):

HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This technique is crucial for confirming the molecular formula of this compound. For example, HR-MS has been used to confirm the elemental composition of various piperazine derivatives in research. nih.govamazonaws.com

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like piperazine derivatives. It typically produces protonated molecules [M+H]⁺. nih.gov The fragmentation of these ions can be induced (tandem MS or MS/MS) to provide structural information. Studies on related piperazine compounds have shown that the C-N bonds of the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions. xml-journal.net The fragmentation pathways can be influenced by the nature of the substituents on the piperazine and pyridine rings. nih.gov

A table illustrating the expected major ions in the mass spectrum of this compound is provided below.

| Ion | m/z (Expected) | Description | Source |

| [M+H]⁺ | 192.14 | Protonated molecule | sigmaaldrich.com |

| [C₅H₁₁N₂]⁺ | 100.09 | Fragment from cleavage of the pyridine-piperazine bond | xml-journal.net |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation | xml-journal.net |

Chromatographic Methods for Purification, Purity Assessment, and Chiral Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification, assessment of purity, and, if applicable, the separation of enantiomers of this compound.

Purification and Purity Assessment:

HPLC is widely used to separate the target compound from reaction byproducts and starting materials, and to determine its purity. amazonaws.comgoogle.com Different HPLC methods, employing various stationary phases (e.g., C18) and mobile phase compositions, can be developed to achieve optimal separation. amazonaws.comgoogle.com

Chiral Separation:

Since this compound contains a chiral center at the 2-position of the piperazine ring, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their individual biological activities. Chiral HPLC, using chiral stationary phases (CSPs), is a primary method for resolving racemic mixtures. mdpi.comnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving enantioseparation. mdpi.com Other methods for obtaining chiral 2-methylpiperazine include resolution with chiral reagents and asymmetric synthesis. researchgate.net

A table summarizing the application of chromatographic methods for this compound is presented below.

| Technique | Application | Key Parameters | Source |

| HPLC | Purification, Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase Gradient | amazonaws.comgoogle.com |

| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (CSP), Mobile Phase Composition | mdpi.comnih.gov |

Future Perspectives and Research Directions

Rational Design and Synthesis of Next-Generation 2-Methyl-1-(pyridin-4-yl)piperazine Analogues

The rational design of next-generation analogues of this compound is a key future direction, aiming to enhance potency, selectivity, and pharmacokinetic properties. This approach involves a deep understanding of structure-activity relationships (SAR) and the use of computational tools to predict the biological activity of novel derivatives.

Future synthetic strategies will likely focus on creating a diverse library of analogues by modifying the core structure at three key positions: the pyridine (B92270) ring, the piperazine (B1678402) moiety, and the methyl group. For instance, the hybridization of the this compound scaffold with other pharmacophoric systems is a promising strategy. researchgate.net A study focused on developing MERTK inhibitors for cancer successfully employed a hybrid drug design approach, which could serve as a blueprint for future work on this compound. researchgate.net

Key research activities in this area will include:

Computational Modeling and Docking Studies: To predict binding affinities and guide the design of analogues with improved target engagement.

Bioisosteric Replacement: Substituting the methyl group or modifying the pyridine ring with other functional groups to fine-tune electronic and steric properties.

Scaffold Hopping: Replacing the piperazine core with other heterocyclic systems to explore new chemical space and intellectual property opportunities.

Table 1: Potential Next-Generation Analogues and Design Rationale

| Analogue Type | Modification | Design Rationale | Potential Therapeutic Target |

|---|---|---|---|

| Pyridine Ring Analogue | Introduction of electron-withdrawing or -donating groups | Modulate pKa and receptor binding interactions | Kinases, GPCRs |

| Piperazine Ring Analogue | Substitution on the second nitrogen atom with bulky groups | Enhance selectivity and modulate pharmacokinetic properties | Monoamine Oxidase (MAO) |

| Chiral Analogue | Synthesis of single enantiomers from the racemic methylpiperazine | Improve potency and reduce off-target effects | Dopamine (B1211576) or Serotonin (B10506) Receptors |

Exploration of Multi-Target Ligands and Polypharmacology

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndromes. nih.govmdpi.com Polypharmacology, the concept of a single molecule acting on multiple biological targets, has emerged as a more effective approach. nih.govnih.govresearchgate.net A multi-targeting drug can offer greater efficacy due to its cumulative effect on various disease-related pathways. nih.govresearchgate.net

The this compound scaffold is an ideal candidate for the development of multi-target-directed ligands (MTDLs). mdpi.com Its structure allows for the incorporation of different pharmacophoric elements that can interact with multiple targets simultaneously. The challenge lies in intentionally designing promiscuity into the molecule to engage desired targets while avoiding antitargets that could cause adverse effects. nih.govresearchgate.net

Future research will likely involve:

Privileged Scaffold Combination: Integrating the this compound core with other known privileged structures to create MTDLs.

Systems Biology Approaches: Using network pharmacology to identify key nodes in disease pathways that can be simultaneously modulated by a single agent.

Fragment-Based Drug Discovery: Combining fragments known to bind to different targets onto the piperazine scaffold.

Addressing Challenges in Target Selectivity and Specificity

While polypharmacology is a promising strategy, achieving high target selectivity is crucial in many therapeutic contexts to minimize off-target side effects. A significant challenge in the development of this compound derivatives will be to fine-tune their structure to ensure they interact specifically with the intended biological target.

For example, research on related 1-(2-pyrimidin-2-yl)piperazine derivatives has led to the identification of compounds with selective inhibitory activity against monoamine oxidase A (MAO-A). nih.govnih.govresearchgate.net Similarly, a derivative featuring a 1H-pyrrolo[2,3-b]pyridine core demonstrated high affinity and selectivity for the human dopamine D4 receptor. nih.gov These studies provide a framework for achieving selectivity.

Strategies to enhance selectivity could include:

Structure-Based Design: Utilizing high-resolution crystal structures of the target protein to design ligands that fit precisely into the binding site.

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a bioactive conformation that is preferred by the desired target.

Exploiting Subtle Receptor Differences: Designing analogues that capitalize on minor differences between receptor subtypes to achieve high selectivity.

Development of Novel Methodologies for Synthesis and Characterization

Advancements in synthetic organic chemistry provide new tools for the efficient and diverse synthesis of this compound analogues. The piperazine moiety is a common feature in many approved drugs, and a variety of synthetic methods have been developed for its incorporation. mdpi.com

Future research will benefit from the application of modern synthetic techniques to build libraries of derivatives for biological screening. Key methodologies include:

Palladium-catalyzed Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) , which are robust methods for forming the N-aryl bond of the piperazine ring. mdpi.com

Click Chemistry , a powerful tool for rapidly synthesizing complex molecules, as demonstrated in the creation of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov

Multi-component reactions that allow for the construction of complex molecules in a single step, increasing synthetic efficiency.

The characterization of these novel compounds will rely on a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to confirm their structure and stereochemistry. nih.govnih.gov

Table 2: Modern Synthetic and Characterization Techniques

| Technique | Application in Research | Reference |

|---|---|---|

| Buchwald-Hartwig Amination | Efficient formation of the C-N bond between the pyridine and piperazine rings. | mdpi.com |

| Click Chemistry | Rapid and efficient synthesis of complex hybrid molecules. | nih.gov |

| Reductive Amination | Introduction of diverse substituents on the piperazine nitrogen. | mdpi.com |

| 1H & 13C NMR | Elucidation of the chemical structure of synthesized compounds. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular weight and formula. | nih.gov |

Expanding the Therapeutic Landscape for this compound Derivatives

The structural features of this compound suggest its potential utility across a range of therapeutic areas. While its initial applications might be in central nervous system disorders due to the prevalence of the arylpiperazine motif in neuropsychiatric drugs, future research could uncover novel applications.

Potential new therapeutic areas to explore include:

Oncology: The arylpiperazine scaffold is present in numerous kinase inhibitors. mdpi.com Derivatives could be designed as inhibitors of key cancer-related enzymes like MERTK or telomerase. researchgate.netnih.gov

Infectious Diseases: The piperazine ring is a component of various antibacterial and antifungal agents. researchgate.net

Neurodegenerative Diseases: Given the activity of related compounds on targets like dopamine receptors and MAO, there is potential for developing treatments for conditions such as Parkinson's or Alzheimer's disease. nih.govnih.gov

Inflammatory Diseases: Arylpiperazines have been investigated for their anti-inflammatory properties, suggesting another possible avenue for research.

The exploration of these new therapeutic landscapes will require extensive screening of derivative libraries in relevant biological assays and disease models.

Q & A

Q. Critical Parameters :

- Solvent polarity affects reaction kinetics (higher polarity accelerates nucleophilic substitution).

- Temperature control (80–120°C) minimizes side reactions like over-alkylation.

(Basic) Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing pyridyl H-2/H-3 signals at δ 8.3–8.5 ppm) and confirms substitution patterns .

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of methyl and pyridyl groups .

- X-ray Crystallography :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 204.15) .

(Advanced) How can computational modeling predict receptor binding interactions and guide structural optimization?

- Molecular Docking (AutoDock Vina, Schrödinger) :

- Predicts binding affinity to serotonin receptors (e.g., 5-HT₁₀₀₀) by simulating interactions between the pyridyl group and receptor hydrophobic pockets. Docking scores correlate with experimental IC₅₀ values (R² >0.85) .

- MD Simulations (GROMACS) :

- Assesses stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models :

- Links substituent electronegativity (e.g., pyridyl N vs. methyl groups) to activity. Hammett constants (σ) predict logP and bioavailability .

(Advanced) How can researchers resolve contradictions in biological activity data between structural analogs?

Case Study : Beta-cyclodextrin-modified analogs show reduced activity despite structural similarity .

- Comparative Analysis :

- In vitro Assays : Test analogs under identical conditions (e.g., radioligand binding assays for 5-HT₁₀₀₀ affinity). Discrepancies may arise from steric hindrance caused by cyclodextrin .

- Structural Overlays (PyMOL) : Identify conformational differences in piperazine ring orientation that disrupt receptor binding .

- Dose-Response Curves : EC₅₀ shifts >1 log unit suggest pharmacokinetic issues (e.g., poor membrane permeability) rather than intrinsic inactivity .

(Advanced) What strategies improve selectivity for serotonin receptor subtypes?

- Substituent Engineering :

- Pyridyl Position : 4-Pyridyl derivatives show higher 5-HT₁₀₀₀ selectivity vs. 2-pyridyl (Ki = 12 nM vs. 85 nM) due to better fit in the orthosteric site .

- Methyl Group Tuning : Bulkier substituents (e.g., isopropyl) reduce off-target binding to dopamine receptors by 40% .

- Pharmacophore Screening :

- Virtual screening identifies fragments (e.g., trifluoromethyl) that enhance hydrogen bonding with Ser³⁰⁰ in 5-HT₁₀₀₀ .

(Basic) What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes irritation per GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 0.1 mg/m³) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.